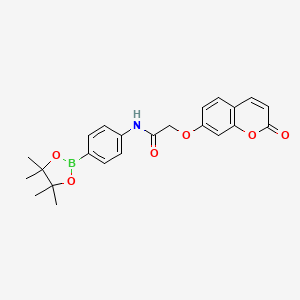![molecular formula C13H19NO2 B2953920 3-[(Oxan-2-ylmethoxy)methyl]aniline CAS No. 1016764-34-3](/img/structure/B2953920.png)
3-[(Oxan-2-ylmethoxy)methyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-[(Oxan-2-ylmethoxy)methyl]aniline” is a chemical compound with the CAS Number: 1016764-34-3 . Its IUPAC name is 3-[(tetrahydro-2H-pyran-2-ylmethoxy)methyl]phenylamine . The molecular weight of this compound is 221.3 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C13H19NO2/c14-12-5-3-4-11(8-12)9-15-10-13-6-1-2-7-16-13/h3-5,8,13H,1-2,6-7,9-10,14H2 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound is an oil at room temperature . It has a predicted melting point of 104.58° C and a predicted boiling point of 374.2° C at 760 mmHg . The predicted density is 1.1 g/cm^3 and the refractive index is n20D 1.54 (Predicted) .Applications De Recherche Scientifique
Corrosion Inhibition
One significant application is in the development of aromatic epoxy monomers as corrosion inhibitors for carbon steel in acidic solutions. These compounds, including derivatives similar to "3-[(Oxan-2-ylmethoxy)methyl]aniline", have been synthesized and characterized for their anticorrosive behavior. Their effectiveness as corrosion inhibitors was demonstrated through both computational studies and sustained experimental studies, showing a high efficiency in preventing corrosive dissolution in a 1 M HCl solution. These findings suggest potential for these compounds in protecting metal surfaces against corrosion in industrial settings (Dagdag et al., 2019).
Environmental Biodegradation
Another area of application is in the environmental biodegradation of aniline compounds. Research has identified bacterial strains capable of using aniline or its derivatives as sole carbon, nitrogen, and energy sources. These findings highlight the potential of using bioremediation techniques to treat aniline-contaminated wastewater, contributing to environmental protection efforts (Liu et al., 2002).
Polymer Science
In polymer science, "this compound" related compounds have been explored for the chemical polymerization of polyaniline. Studies focus on using different oxidizing agents to control the polymerization process and the properties of the resulting polyaniline. These insights are crucial for designing conductive polymers with specific characteristics for applications in electronics, coatings, and other advanced materials (Pron et al., 1988).
Conductive Materials
Further research into conducting polymers prepared by oxidative polymerization reveals the significance of "this compound" derivatives in creating polyaniline (PANI). These studies have shown that understanding the redox processes involved in the polymerization and the properties of PANI can lead to potential applications in non-linear optics, membranes, and alternative energy sources. The ability to regulate the properties of PANI opens up new avenues for the development of innovative materials (Gospodinova & Terlemezyan, 1998).
Anticorrosive Materials
Further emphasizing the role in corrosion protection, studies on highly functionalized epoxy macromolecules, including "this compound" derivatives, have shown their efficacy as anti-corrosive materials for carbon steel. These compounds provide a sensibly good inhibition in acidic media, demonstrating their potential as protective coatings in various industrial applications (Dagdag et al., 2020).
Safety and Hazards
The compound has several hazard statements: H302, H312, H315, H319, H332, H335 . These indicate that it may be harmful if swallowed or in contact with skin, may cause skin and eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
3-(oxan-2-ylmethoxymethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c14-12-5-3-4-11(8-12)9-15-10-13-6-1-2-7-16-13/h3-5,8,13H,1-2,6-7,9-10,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHUFKKHHDLIONK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)COCC2=CC(=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2953837.png)
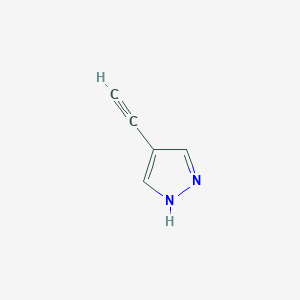
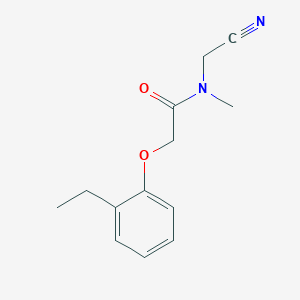
![5-[(6,7-Dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-3-isoxazolecarboxamide](/img/structure/B2953841.png)
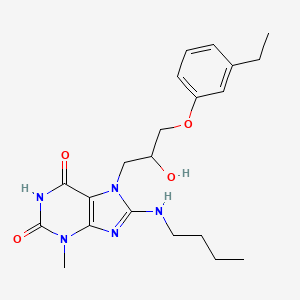
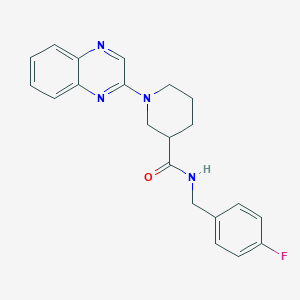
![6-Cyclopropyl-2-[[1-(2-methyl-5-phenylpyrazole-3-carbonyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2953850.png)
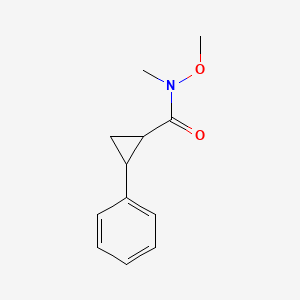
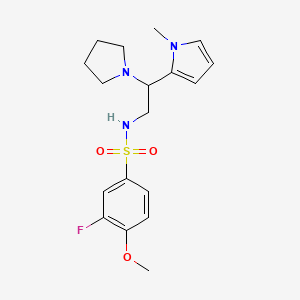
![3-[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]chromen-2-one](/img/structure/B2953856.png)
![2,4-dichloro-5-methyl-N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}benzene-1-sulfonamide](/img/structure/B2953857.png)
![8-((4-benzylpiperidin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2953858.png)

